molecular formula C23H27N5O2 B2682791 7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212282-10-4

7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2682791
CAS RN: 1212282-10-4
M. Wt: 405.502
InChI Key: JBPLTTKFWPMNAP-UHFFFAOYSA-N
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Description

The compound you mentioned is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine . These types of compounds are known for their wide range of biological activities. They are often synthesized for their potential use in medicinal chemistry .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized via multicomponent reactions . For instance, a new series of [1,2,4]-triazole bearing amino acid derivatives were synthesized under green chemistry conditions via multicomponent reaction using lemon juice as an acidic catalyst .

Scientific Research Applications

Influenza Virus Inhibitor

Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown promising ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization . This could potentially be used in the development of new antiviral drugs.

Antiviral Agents

Further studies have identified the 1,2,4-triazolo[1,5-a]pyrimidine as a suitable scaffold to obtain compounds able to disrupt IV RNA-dependent RNA polymerase (RdRP) PA-PB1 subunits heterodimerization . This could lead to the development of more potent antiviral agents.

Antimicrobial Agents

Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown antimicrobial activities . They could potentially be used in the development of new antimicrobial drugs.

Anticancer Agents

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been used in the synthesis of compounds with anticancer activities . These compounds could potentially be used in cancer treatment.

Enzyme Inhibitors

Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown enzyme inhibitory activities . They could potentially be used in the development of new drugs that target specific enzymes.

Fluorescent Emitter

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been used in the construction of a deep-blue bipolar fluorescent emitter . This could potentially be used in the development of new materials for optoelectronic devices.

Anti-CoV Agents

Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown potential as anti-CoV agents . This could potentially be used in the development of new drugs for the treatment of COVID-19 and other coronaviruses.

Mechanism of Action

Target of Action

Similar compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class have been shown to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.

Mode of Action

Similar compounds have been found to exhibit anti-tumor activity by inhibiting c-met kinase . This inhibition could potentially disrupt the signaling pathways that promote cancer cell proliferation and survival.

Biochemical Pathways

C-met kinase, a potential target of this compound, is involved in several signaling pathways, including the pi3k/akt and mapk pathways . Inhibition of c-Met kinase could therefore affect these pathways and their downstream effects, potentially leading to reduced cancer cell proliferation and survival.

Result of Action

Similar compounds have demonstrated anti-tumor activity against various cancer cell lines . This suggests that the compound could potentially induce cell cycle arrest or apoptosis in cancer cells.

properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-7-(4-propan-2-ylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-14(2)16-9-11-17(12-10-16)21-20(15(3)26-23-24-13-25-28(21)23)22(29)27-18-7-5-6-8-19(18)30-4/h5-15,20-21H,1-4H3,(H,27,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPLTTKFWPMNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(C)C)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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